molecular formula C20H21N3O2S B2360580 Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 866020-40-8

Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2360580
CAS No.: 866020-40-8
M. Wt: 367.47
InChI Key: WXGSTWTUMFGESK-UHFFFAOYSA-N
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Description

    Reagents: 4-benzylpiperidine, methyl chloroformate.

    Conditions: The reaction is typically performed in an inert atmosphere using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Biochemical Analysis

Biochemical Properties

. For instance, some thienopyrimidines have been found to inhibit the activity of enzymes involved in de novo purine biosynthesis, such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Cellular Effects

The cellular effects of Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate are currently unknown. Related thienopyrimidines have been shown to exhibit antiproliferative activity against various cancer cell lines . These compounds can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Thienopyrimidines have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. It is common for the effects of chemical compounds to vary with different dosages, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Thienopyrimidines have been shown to inhibit enzymes involved in de novo purine biosynthesis, suggesting that they may be involved in this metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins that they interact with, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The subcellular localization of a compound can affect its activity or function, and this can be influenced by factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

  • Step 1: Synthesis of Thieno[2,3-d]pyrimidine Core

      Reagents: Thiophene-2-carboxylic acid, formamide, and phosphorus oxychloride.

      Conditions: The reaction is carried out under reflux conditions to facilitate cyclization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperidine moiety, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ester to alcohol.

    Substitution: Introduction of various alkyl or aryl groups at the piperidine nitrogen.

Scientific Research Applications

Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.

    Benzylpiperidine Derivatives: Compounds with this moiety are known for their neurological effects.

Uniqueness

Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to the combination of the thieno[2,3-d]pyrimidine core and the benzylpiperidine moiety, which may confer a distinct profile of biological activities and chemical reactivity compared to other compounds with only one of these features.

This compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable subject for further research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

methyl 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-20(24)17-12-16-18(21-13-22-19(16)26-17)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGSTWTUMFGESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=CN=C2S1)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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